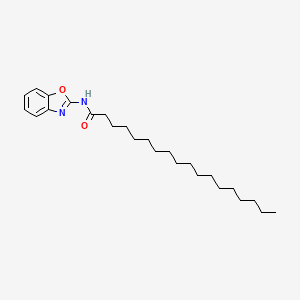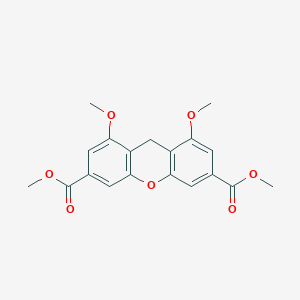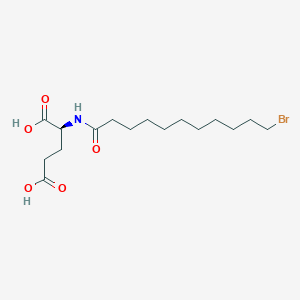![molecular formula C23H13FO2S B12533358 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-35-7](/img/structure/B12533358.png)
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a fluorophenyl group and a thiophenyl group, which contribute to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like cyclohexane and acetonitrile, and the reactions are carried out under both aerated and de-aerated conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced chemical reactions and molecular switches.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs that can target specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photoinduced electron transfer and proton transfer processes. These processes can lead to changes in the compound’s electronic structure, resulting in its photochromic behavior. The molecular targets and pathways involved include interactions with light-sensitive proteins and other photoreactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-Hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile
Uniqueness
Compared to these similar compounds, 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one stands out due to its unique combination of a fluorophenyl group and a thiophenyl group. This combination enhances its photochromic properties and makes it more versatile in various applications. Additionally, the presence of the fluorophenyl group can improve the compound’s stability and reactivity under different conditions .
Propriétés
Numéro CAS |
652138-35-7 |
|---|---|
Formule moléculaire |
C23H13FO2S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-6-thiophen-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C23H13FO2S/c24-20-8-4-3-7-17(20)22-12-21(25)19-11-18(14-9-10-27-13-14)15-5-1-2-6-16(15)23(19)26-22/h1-13H |
Clé InChI |
UUHPBZWAXGTDLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)C5=CSC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)


![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)

